
ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an acetyldiazenyl group and a hydroxybutenoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate typically involves the reaction of ethyl acetoacetate with diazonium salts under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acetyldiazenyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetyldiazenyl group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl (E)-2-(acetyldiazenyl)-3-oxobut-2-enoate.
Reduction: Formation of ethyl (E)-2-(amino)-3-hydroxybut-2-enoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The acetyldiazenyl group can undergo biotransformation to release reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The hydroxybutenoate moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.
相似化合物的比较
Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Lacks the acetyldiazenyl group and has different reactivity.
Ethyl (E)-2-(diazenyl)-3-hydroxybut-2-enoate: Similar structure but without the acetyl group, leading to different chemical properties.
Ethyl (E)-2-(acetyldiazenyl)-3-oxobut-2-enoate: An oxidized form with distinct reactivity.
属性
分子式 |
C8H12N2O4 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC 名称 |
ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H12N2O4/c1-4-14-8(13)7(5(2)11)10-9-6(3)12/h11H,4H2,1-3H3/b7-5+,10-9? |
InChI 键 |
CWQCTZZSFDBDKD-VXPPUNLPSA-N |
手性 SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC(=O)C |
规范 SMILES |
CCOC(=O)C(=C(C)O)N=NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



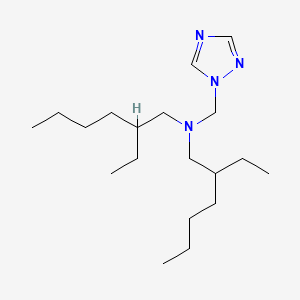
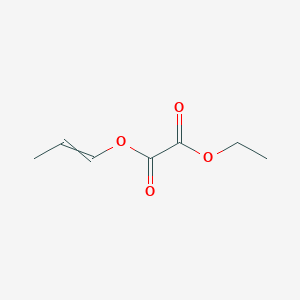
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)

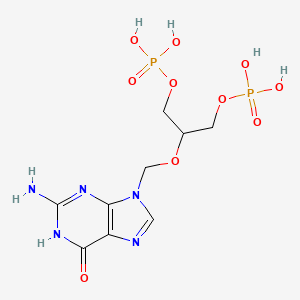
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
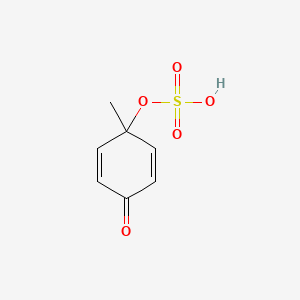


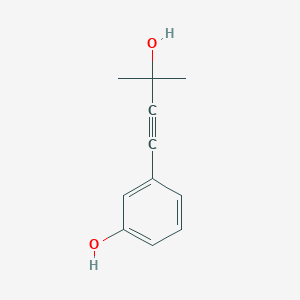
![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)

